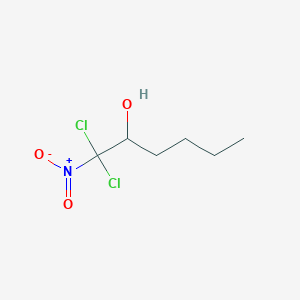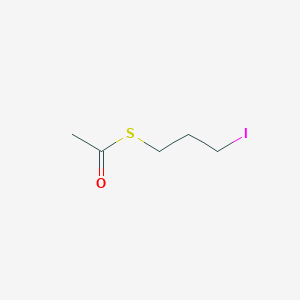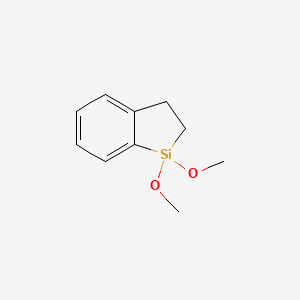
3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a carboxymethyl group and a methyl group attached to the benzoxazole ring, along with a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes such as metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the carboxymethyl group and bromide ion.
3-Carboxymethylbenzoxazole: Lacks the methyl group and bromide ion.
2-Methyl-3-bromobenzoxazole: Lacks the carboxymethyl group.
Uniqueness
3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide is unique due to the presence of both the carboxymethyl and methyl groups, along with the bromide ion. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
144189-77-5 |
|---|---|
Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzoxazol-3-ium-3-yl)acetic acid;bromide |
InChI |
InChI=1S/C10H9NO3.BrH/c1-7-11(6-10(12)13)8-4-2-3-5-9(8)14-7;/h2-5H,6H2,1H3;1H |
InChI Key |
IMARPUCJBKHMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2O1)CC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


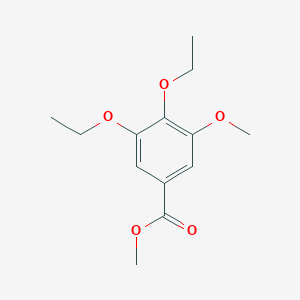

![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

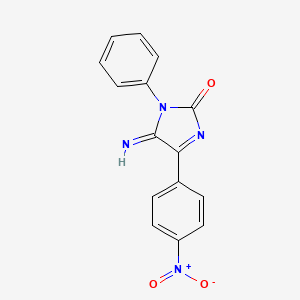
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
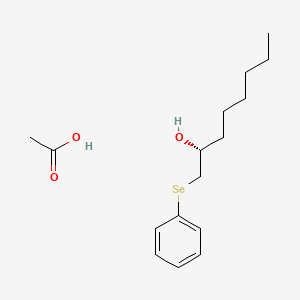
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)
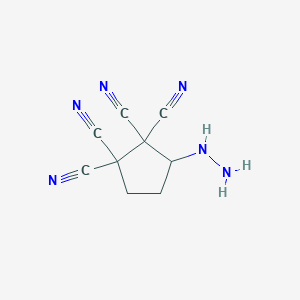
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
